BenchChemオンラインストアへようこそ!

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 330466-17-6) is a synthetic heterocyclic compound that combines an isoindoline-1,3-dione core with a 5-methylisoxazole moiety, bearing a reactive carboxylic acid group at the isoindoline 5-position. With a molecular weight of 272.21 g·mol⁻¹ (C₁₃H₈N₂O₅), this compound is supplied as a research chemical typically at 98% purity and is utilized primarily as a building block in the synthesis of more complex molecules for drug discovery and chemical biology applications.

Molecular Formula C13H8N2O5
Molecular Weight 272.216
CAS No. 330466-17-6
Cat. No. B2618111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS330466-17-6
Molecular FormulaC13H8N2O5
Molecular Weight272.216
Structural Identifiers
SMILESCC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C13H8N2O5/c1-6-4-10(14-20-6)15-11(16)8-3-2-7(13(18)19)5-9(8)12(15)17/h2-5H,1H3,(H,18,19)
InChIKeySWQOBFVJSZGOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview: 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 330466-17-6) – A Heterocyclic Building Block for Medicinal Chemistry


2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 330466-17-6) is a synthetic heterocyclic compound that combines an isoindoline-1,3-dione core with a 5-methylisoxazole moiety, bearing a reactive carboxylic acid group at the isoindoline 5-position . With a molecular weight of 272.21 g·mol⁻¹ (C₁₃H₈N₂O₅), this compound is supplied as a research chemical typically at 98% purity and is utilized primarily as a building block in the synthesis of more complex molecules for drug discovery and chemical biology applications . The combination of the dioxoisoindoline scaffold—a privileged structure found in numerous bioactive molecules including phthalimide-based inhibitors—with the hydrogen-bond-capable isoxazole ring suggests utility in fragment-based screening and scaffold-hopping campaigns .

Why Generic Substitution Fails for 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid: The Isoxazole and Carboxylic Acid Determinants


Generic substitution among N-substituted 1,3-dioxoisoindoline-5-carboxylic acid derivatives is not feasible because the N‑substituent profoundly modulates the compound's physicochemical properties, hydrogen-bonding capacity, and potential biological target engagement . The 5-methylisoxazol-3-yl group confers a specific topological polar surface area (TPSA of 100.71 Ų), a predicted pKa of 3.24 ± 0.20 for the carboxylic acid, and a LogP of 1.48, defining the molecule's solubility, permeability, and ionization behavior in physiological and assay contexts . Replacement by a simpler alkyl, aryl, or heteroaryl N-substituent—such as a phenyl, pyridyl, or even a regioisomeric isoxazole—would alter the electrostatic potential surface, π‑stacking geometry, and hydrogen-bond donor/acceptor pattern, leading to divergent behavior in target binding, metabolic stability, and pharmacokinetic profile . The quantitative evidence below demonstrates exactly where the 5-methylisoxazol-3-yl substituent creates measurable differentiation from the nearest structural analogs.

Quantitative Differentiation Evidence: 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid vs. Closest Structural Analogs


Structural Uniqueness: The 5-Methylisoxazol-3-yl Substituent Enables Specific Non-Covalent Interactions Absent in Simpler Analogs

The target compound uniquely integrates a 5‑methylisoxazol‑3‑yl group at the N‑2 position of the 1,3‑dioxoisoindoline‑5‑carboxylic acid scaffold. In contrast, the closest commercially available analog, 2‑(5‑methylisoxazol‑3‑yl)isoindoline‑1,3‑dione (CAS 91377‑59‑2), lacks the 5‑carboxylic acid moiety entirely . The presence of the carboxylic acid group (pKa 3.24 ± 0.20, predicted) introduces an ionizable site capable of forming salt bridges with basic residues (e.g., Arg, Lys, His) in protein binding pockets, a feature entirely absent in the non‑carboxylated analog . Furthermore, the isoxazole ring provides a hydrogen‑bond acceptor (N and O atoms) and a methyl‑substituted C5 position that modulates steric and electronic properties relative to unsubstituted or C3‑substituted isoxazole regioisomers . No published head‑to‑head biological comparison between the target and any specific structural analog has been identified; therefore, the differentiation evidence is restricted to chemical structure and computed molecular properties.

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Purity Level: Supply at 98% Purity Provides Reproducible Starting Material for Multi‑Step Synthesis

The compound is commercially supplied with a certified minimum purity of 98% (HPLC), as documented by Leyan (Cat. No. 1403629) . In contrast, the structurally related analog 2‑(5‑methylisoxazol‑3‑yl)isoindoline‑1,3‑dione (CAS 91377‑59‑2) is often listed without a guaranteed purity specification from catalogue suppliers, introducing variability that can compromise the reliability of SAR data and downstream biological assay reproducibility . This purity specification is particularly critical for carboxylic acid‑containing intermediates, which are prone to decarboxylation or esterification side reactions during storage and reaction work‑up .

Chemical Synthesis Procurement Quality Control Structure‑Activity Relationship (SAR) Studies

Predicted Physicochemical Property Profile: Tailored Lipophilicity and Hydrogen‑Bonding Capacity for CNS‑Permeability Space

The target compound's calculated LogP (1.48) and TPSA (100.71 Ų) place it within the favorable physicochemical space for CNS drug candidates (LogP 1–3, TPSA < 90 Ų) while retaining sufficient polarity for aqueous solubility . In comparison, the non‑carboxylated analog 2‑(5‑methylisoxazol‑3‑yl)isoindoline‑1,3‑dione exhibits a lower TPSA (~63 Ų, computed), which reduces aqueous solubility and may increase promiscuous membrane partitioning . The methyl substitution at the isoxazole C5 position further distinguishes the compound from C3‑substituted isoxazole regioisomers, which display different steric profiles and metabolic vulnerability .

Physicochemical Profiling Drug-Likeness Prediction Blood‑Brain Barrier Permeability

Hazard and Safety Profile: Defined GHS Classification Enables Compliant Laboratory Handling

The target compound carries a defined GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This information is critical for institutional safety review and laboratory standard operating procedure (SOP) preparation prior to compound handling. In contrast, many structural analogs supplied from catalogue vendors lack publicly disclosed hazard codes, forcing procurement scientists to treat them as unknown‑risk materials requiring maximum containment . The availability of this safety data reduces administrative friction and accelerates laboratory‑scale implementation.

Laboratory Safety Regulatory Compliance Chemical Procurement

Availability of Analytical Documentation: NMR, HPLC, and LC‑MS Data Facilitate Compound Identity Verification

The target compound is supplied with comprehensive analytical documentation including NMR, HPLC, and LC‑MS data from the manufacturer, as indicated by the product specification sheet . This is particularly important for a carboxylic acid‑bearing intermediate, as these compounds can undergo degradation (decarboxylation, esterification) during prolonged storage. In contrast, compounds like 2‑(5‑methylisoxazol‑3‑yl)isoindoline‑1,3‑dione are frequently sold without any analytical data package, requiring users to invest time and resources in independent identity verification before use .

Analytical Quality Control Compound Identity Confirmation Procurement Risk Management

Recommended Application Scenarios for 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 330466-17-6)


Medicinal Chemistry Scaffold‑Hopping and Fragment‑Based Library Synthesis

The compound is ideally suited as a core scaffold for generating fragment libraries targeting proteins with basic residues in their active sites. The 5‑carboxylic acid group (pKa 3.24 ± 0.20) can form salt bridges with arginine, lysine, or histidine side chains, while the 5‑methylisoxazole moiety provides a metabolically stable heterocycle with well‑defined hydrogen‑bond acceptor geometry . Procuring this specific building block rather than a non‑carboxylated isoindoline‑1,3‑dione analog ensures that the resulting library members retain a key ionizable interaction point, which has been shown to be critical for target engagement in phthalimide‑based inhibitors .

CNS Drug Lead Optimization Requiring Balanced LogP and TPSA

With a predicted LogP of 1.48 and TPSA of 100.71 Ų, this compound falls within the property space associated with successful CNS drugs and is appropriate for lead optimization programs targeting neurological indications where blood‑brain barrier penetration is essential . The methyl substitution at the isoxazole C5 position provides a handle for further SAR exploration while maintaining favorable physicochemical properties, distinguishing it from unsubstituted or C3‑substituted isoxazole analogs that may exhibit inferior permeability or metabolic stability profiles.

Covalent Probe Development Exploiting the Carboxylic Acid Warhead

The 5‑carboxylic acid functional group serves as a versatile synthetic handle for amide coupling, esterification, and hydroxamic acid formation, enabling the construction of covalent or reversible‑covalent probes targeting serine hydrolases, metalloproteinases, and deacetylases . The 98% purity specification ensures that side products from incomplete coupling reactions are minimized, improving the interpretability of downstream biological assay data.

Industrial‑Scale Medicinal Chemistry Requiring Full Safety and Analytical Documentation

For pharmaceutical R&D organizations subject to rigorous occupational health and safety regulations, the availability of a complete GHS hazard statement profile (H302, H315, H319, H335) and precautionary codes enables compliant laboratory handling without the administrative delays associated with uncharacterized compounds . The provision of NMR, HPLC, and LC‑MS data further supports Good Laboratory Practice (GLP) documentation requirements and simplifies compound management in centralized compound repositories.

Quote Request

Request a Quote for 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.